molecular formula C9H9FN2 B2903237 3-(4-Fluoro-phenylamino)-propionitrile CAS No. 380190-11-4

3-(4-Fluoro-phenylamino)-propionitrile

Cat. No. B2903237
M. Wt: 164.183
InChI Key: DIHLACQYYVISRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The closest compound I found is "®-3-AMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID" . It has a molecular formula of C9H10FNO2 and a molecular weight of 183.18 . Another related compound is “3-Amino-3-(4-fluorophenyl)propionic acid” with a molecular formula of C9H10FNO2 and a molecular weight of 183.182 .


Physical And Chemical Properties Analysis

“®-3-AMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID” has a melting point of 245-247 °C, a predicted boiling point of 308.8±32.0 °C, and a predicted density of 1.289±0.06 g/cm3 . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

Antibacterial and Antioxidant Properties

One key application of 3-(4-Fluoro-phenylamino)-propionitrile is in the synthesis of compounds with potential antibacterial and antioxidant properties. A study demonstrated that its reduction produced 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, which, after further reactions, yielded compounds with significant antibacterial activity. However, these compounds generally did not neutralize superoxide radicals, indicating limited antioxidant properties (Arutyunyan et al., 2012).

Enzymatic Kinetic Resolution

Another research application involves the enzymatic kinetic resolution of related compounds. For example, the lipase-catalyzed transesterification of racemic 3-hydroxy-3-(pentafluorophenyl)-propionitrile resulted in optically pure compounds with potential for further chemical transformations (Sakai et al., 1997).

Synthesis of Novel Compounds

The compound is also used as a precursor in the synthesis of various novel compounds. One study reported the synthesis of dual functional agents linking 2,4-dinitrophenylamine with 5-fluorouracil and hydroxyurea, resulting in compounds with radiosensitizing activity but not cytotoxicity (Khalaj et al., 2006).

Photostabilizing Effect in Drug Design

Furthermore, studies on the photodehalogenation of certain fluorobenzene derivatives, which are structurally related to 3-(4-Fluoro-phenylamino)-propionitrile, suggest that substituent groups can stabilize reactive intermediates. This finding is significant for designing less phototoxic fluorinated drugs (Protti et al., 2012).

Radiofluorination in Pharmaceuticals

The compound also finds application in radiofluorination processes. An example includes direct nucleophilic radiosynthesis of certain fluorinated compounds, which is important in pharmaceutical sciences (He et al., 2014).

Antiviral Potential

Recent research also suggests its use in synthesizing new molecules with potential antiviral properties, like inhibitors of hepatitis B (Ivachtchenko et al., 2019).

Safety And Hazards

“®-3-AMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID” has hazard statements H315-H319-H227, indicating it can cause skin irritation, serious eye irritation, and is combustible . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(4-fluoroanilino)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,12H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHLACQYYVISRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-phenylamino)-propionitrile

Citations

For This Compound
1
Citations
A Roy, D Kundu, SK Kundu, A Majee… - The Open Catalysis …, 2010 - benthamopen.com
A simple, general and efficient method has been developed for the conjugate addition of a variety of aliphatic and aromatic amines to electron deficient alkenes in the presence of a …
Number of citations: 20 benthamopen.com

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